(7Z)-3-(3-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
3-[(7Z)-3-(3-ACETYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7Z)-3-(3-ACETYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiazolo[3,2-a][1,3,5]triazine core: This step often involves the cyclization of appropriate precursors under specific conditions.
Attachment of the acetylphenyl group: This can be achieved through electrophilic aromatic substitution or other suitable methods.
Formation of the indole moiety: This step may involve Fischer indole synthesis or other indole-forming reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(7Z)-3-(3-ACETYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 3-[(7Z)-3-(3-ACETYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(7Z)-3-(3-ACETYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and structural motifs, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H20N4O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(7Z)-3-(3-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H20N4O3S/c1-12-7-13(2)19-17(8-12)18(21(29)25-19)20-22(30)27-11-26(10-24-23(27)31-20)16-6-4-5-15(9-16)14(3)28/h4-9H,10-11H2,1-3H3,(H,25,29)/b20-18- |
InChI Key |
XVVOYGADHDRWRU-ZZEZOPTASA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(=O)C)/C(=O)N2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(=O)C)C(=O)N2)C |
Origin of Product |
United States |
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